molecular formula C25H17FN2O3S2 B280781 4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide

4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide

Cat. No.: B280781
M. Wt: 476.5 g/mol
InChI Key: HLVJWPTZQDKJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide is a complex organic compound with the molecular formula C25H17FN2O3S2 and a molecular weight of 476.552 g/mol This compound is notable for its unique structure, which includes a quinoline moiety, a naphthalene ring, and a sulfonamide group

Preparation Methods

The synthesis of 4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide involves multiple steps, typically starting with the preparation of the quinoline and naphthalene intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound.

Chemical Reactions Analysis

4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide group can interfere with the synthesis of folic acid in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-fluoro-N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]benzenesulfonamide can be compared with other similar compounds, such as:

  • 4-fluoro-N-(4-(4-fluorobenzylsulfanyl)phenyl)benzenesulfonamide
  • 4-fluoro-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide
  • 4-fluoro-N-(4-methylphenyl)benzenesulfonamide
  • 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide

These compounds share similar structural features but differ in their specific functional groups and overall molecular structure. The uniqueness of this compound lies in its combination of a quinoline moiety, a naphthalene ring, and a sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H17FN2O3S2

Molecular Weight

476.5 g/mol

IUPAC Name

4-fluoro-N-(4-hydroxy-3-quinolin-8-ylsulfanylnaphthalen-1-yl)benzenesulfonamide

InChI

InChI=1S/C25H17FN2O3S2/c26-17-10-12-18(13-11-17)33(30,31)28-21-15-23(25(29)20-8-2-1-7-19(20)21)32-22-9-3-5-16-6-4-14-27-24(16)22/h1-15,28-29H

InChI Key

HLVJWPTZQDKJQP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)SC3=CC=CC4=C3N=CC=C4)NS(=O)(=O)C5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.